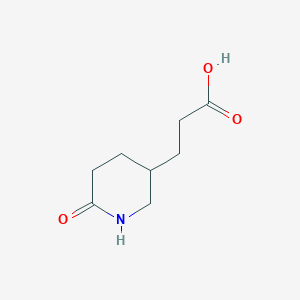
3-(6-Oxopiperidin-3-yl)propanoic acid
Descripción general
Descripción
“3-(6-Oxopiperidin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 1150618-37-3. It has a molecular weight of 171.2 and its IUPAC name is 3-(6-oxo-3-piperidinyl)propanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H13NO3 . The InChI Code is 1S/C8H13NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The molecular weight is 171.19 . Unfortunately, specific physical and chemical properties like density, melting point, and boiling point are not available in the current data.Aplicaciones Científicas De Investigación
Antagonism of αvβ3 Receptor
Research has shown that derivatives of 3-(6-Oxopiperidin-3-yl)propanoic acid, such as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, are potent antagonists of the αvβ3 receptor. These compounds have been studied for their potential in the prevention and treatment of osteoporosis due to their efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).
Antimicrobial Drug Development
Derivatives of this compound, like 3-Quinolin-4-one propanoic acids, have molecular similarities with fluoroquinolone antibiotics. They are considered prospective scaffolds for creating new antimicrobial drugs. Analytical methods for quality control of these active pharmaceutical ingredients have been explored, emphasizing the need for specific spectroscopic methods for quality assurance (Zubkov et al., 2016).
Pharmaceutical Compound Analysis
The compound 3-{2-oxo-3-[3-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)propyl]imidazolidin-1-yl}-3(S)-(6-methoxypyridin-3-yl)propionic acid, a derivative of this compound, has been studied for its different crystalline forms, particularly in relation to its hydration states. This research aids in understanding the physical properties of pharmaceutical compounds and their behavior under various environmental conditions (Zhao et al., 2009).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound have been used to create complex structures. These compounds find applications in medicinal chemistry, particularly as isosteric substitutes for organic drug candidates. Their synthesis and characterization offer insights into the creation of new bioorganometallic compounds (Patra et al., 2012).
Enzymatic Synthesis in Drug Development
Enzymatic routes have been explored for synthesizing (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for an antidiabetic drug. This approach highlights the role of biocatalysis in pharmaceutical manufacturing, offering efficient and selective methods for producing high-purity intermediates (Chen et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-(6-Oxopiperidin-3-yl)propanoic acid are currently unknown. This compound belongs to the class of piperidines . Piperidines are a class of organic compounds, many of which are used in pharmaceuticals and chemical synthesis. They are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
Given its structural similarity to other piperidine compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes, including neurotransmission, immune response, and cellular metabolism .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other piperidine compounds, it may modulate the activity of its target proteins, leading to changes in cellular signaling and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .
Propiedades
IUPAC Name |
3-(6-oxopiperidin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJGXWZMEWCGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654967 | |
| Record name | 3-(6-Oxopiperidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150618-37-3 | |
| Record name | 3-(6-Oxopiperidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



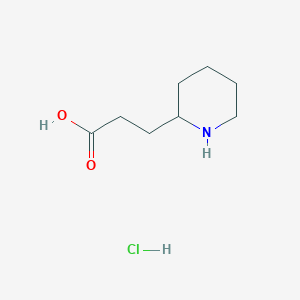
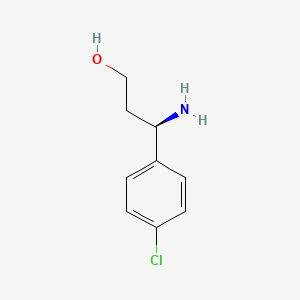


![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)

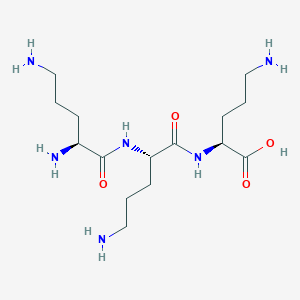



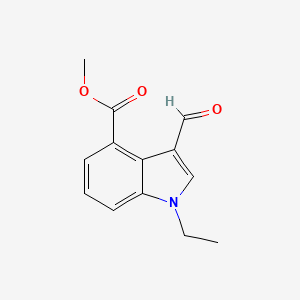

![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)
